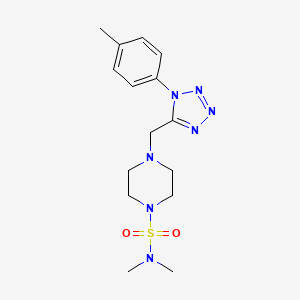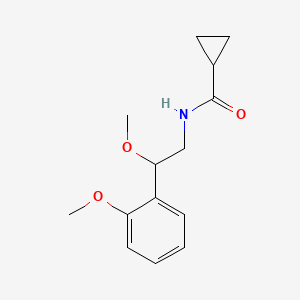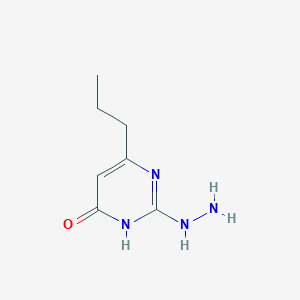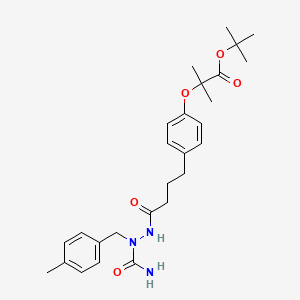
3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as EPPQ and is a member of the quinazolinone family. EPPQ has shown promising results in various studies, making it a topic of interest for researchers.
作用机制
The mechanism of action of EPPQ involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. EPPQ has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. EPPQ has also been shown to inhibit the activity of protein kinase B (PKB/Akt), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
EPPQ has been shown to have various biochemical and physiological effects. Studies have shown that EPPQ inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. EPPQ has also been shown to inhibit the migration and invasion of cancer cells. In addition, EPPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
EPPQ has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. EPPQ has also shown promising results in various studies, making it a potential candidate for further research. However, EPPQ has some limitations, including its low solubility in water, which can affect its bioavailability.
未来方向
There are several future directions for research on EPPQ. One of the significant areas of research is the development of EPPQ as a potential cancer treatment. Further studies are needed to determine the efficacy and safety of EPPQ in treating various types of cancer. Another area of research is the development of EPPQ as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of EPPQ in treating these diseases. Additionally, further research is needed to optimize the synthesis method of EPPQ to increase its yield and improve its bioavailability.
Conclusion:
In conclusion, EPPQ is a chemical compound that has shown promising results in various scientific research applications. Its potential in cancer treatment and neurodegenerative diseases has made it a topic of interest for researchers. Further studies are needed to determine its efficacy and safety in treating these diseases. The development of EPPQ as a potential treatment for various diseases is an exciting area of research with many potential applications.
合成方法
The synthesis of EPPQ involves the reaction of 4-ethylbenzaldehyde with 2-aminobenzonitrile, followed by the addition of pyrrolidine and the use of a palladium catalyst. The yield of this synthesis method is reported to be around 70%.
科学研究应用
EPPQ has been studied for its potential in various scientific research applications. One of the significant applications of EPPQ is in cancer research. Studies have shown that EPPQ inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. EPPQ has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-(4-ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-15-9-11-16(12-10-15)23-19(24)17-7-3-4-8-18(17)21-20(23)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAAFLJICBOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2609606.png)

![Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2609610.png)
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)







